
N-(3-Chloro-4,5-diethoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4,5-diethoxyphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide group attached to a phenyl ring substituted with chlorine and diethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)butanamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Chloro-4,5-diethoxyaniline+Butanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-4,5-diethoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4,5-diethoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)butanamide: Similar structure but lacks the diethoxy groups.
N-(3-Chloro-4,5-dimethoxyphenyl)butanamide: Similar structure with methoxy groups instead of diethoxy groups.
N-(3-Bromo-4,5-diethoxyphenyl)butanamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
N-(3-Chloro-4,5-diethoxyphenyl)butanamide is unique due to the presence of both chlorine and diethoxy groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
90256-97-6 |
|---|---|
Molekularformel |
C14H20ClNO3 |
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
N-(3-chloro-4,5-diethoxyphenyl)butanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-4-7-13(17)16-10-8-11(15)14(19-6-3)12(9-10)18-5-2/h8-9H,4-7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
GSINITPNTGVZSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


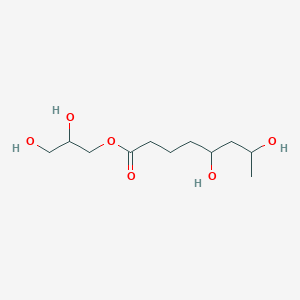
![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
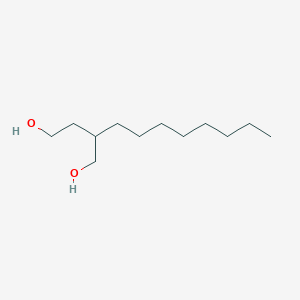
![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)
![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
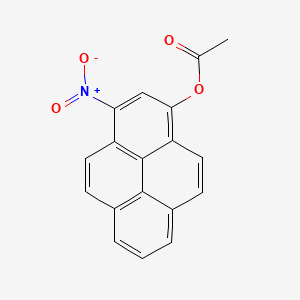
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
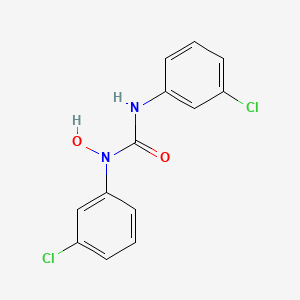

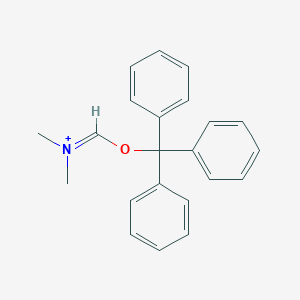

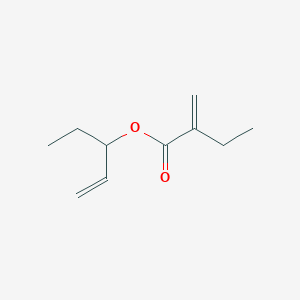
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
